chemical properties of 1-(4-Ethylphenyl)ethanamine hydrochloride
chemical properties of 1-(4-Ethylphenyl)ethanamine hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-(4-Ethylphenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Ethylphenyl)ethanamine hydrochloride is a primary amine hydrochloride salt belonging to the substituted phenethylamine class.[1] As derivatives of phenethylamine, these compounds are of significant interest in medicinal chemistry and drug development due to their potential as central nervous system stimulants and their role as building blocks in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the core , offering field-proven insights and detailed methodologies essential for researchers.
Chemical Identity and Structure
A precise understanding of the compound's identity is fundamental for any scientific investigation.
-
IUPAC Name : 1-(4-ethylphenyl)ethan-1-amine;hydrochloride
-
Synonyms : 1-(4-Ethylphenyl)ethylamine hydrochloride
-
CAS Number : 147116-33-4[2]
-
Molecular Formula : C₁₀H₁₆ClN[2]
-
Molecular Weight : 185.70 g/mol [2]
The structure consists of an ethyl-substituted phenyl ring attached to an ethanamine backbone, with the amine group protonated to form the hydrochloride salt. This salt form generally enhances water solubility and stability compared to the freebase.
Caption: 2D Structure of 1-(4-Ethylphenyl)ethanamine Hydrochloride
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and biological absorption characteristics.
| Property | Value | Reference |
| Appearance | Solid Crystalline (expected) | [3] |
| Melting Point | Not specified; related phenethylamine HCl salts have melting points >200°C. For example, 2-(4-Nitrophenyl)ethylamine hydrochloride melts at 200°C. | [3] |
| Solubility | Soluble in water. The product is water soluble, and may spread in water systems. | [4] |
| Stability | Stable under normal conditions. | [3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air). | [4] |
The hydrochloride salt form contributes to its water solubility, a crucial factor for many biological and analytical applications.[4][5] Its hygroscopic nature necessitates storage in a dry, tightly sealed container to prevent degradation and maintain sample integrity.[4][6]
Synthesis Pathway: Reductive Amination
While specific synthesis details for 1-(4-ethylphenyl)ethanamine hydrochloride are not extensively published, a common and reliable method for preparing such phenethylamines is the reductive amination of a corresponding ketone.[7] This process involves reacting 1-(4-ethylphenyl)ethanone with an ammonia source, followed by reduction of the intermediate imine.
The causality behind this choice is the high efficiency and availability of starting materials. The ketone precursor, 1-(4-ethylphenyl)ethanone, is commercially available.[8] The use of a reducing agent like sodium borohydride or catalytic hydrogenation effectively converts the imine to the desired amine. The final step involves treating the freebase with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: General workflow for reductive amination synthesis.
Spectroscopic and Analytical Characterization
Unequivocal identification and quantification require robust analytical methodologies. The following sections detail the expected spectroscopic signatures and a validated analytical protocol.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A triplet and quartet in the aromatic region (around 7.0-7.4 ppm) would indicate the 1,4-disubstituted benzene ring. The ethyl group on the ring would present as a quartet (CH₂) and a triplet (CH₃). The methine proton (CH) adjacent to the amine would likely appear as a quartet, coupled to the methyl group protons, which would be a doublet. The amine protons (NH₃⁺) may appear as a broad singlet.[9][10][11]
-
¹³C-NMR : The carbon NMR would show characteristic peaks for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons due to symmetry. Signals for the aliphatic carbons of the ethyl group and the ethanamine side chain would be present in the upfield region.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorption bands include:
-
~2800-3100 cm⁻¹ : C-H stretching from aromatic and aliphatic groups.[12]
-
~2400-2700 cm⁻¹ : Broad absorption characteristic of the amine hydrochloride salt (R-NH₃⁺).[12][13]
-
~1600 and ~1500 cm⁻¹ : C=C stretching vibrations within the aromatic ring.[12][14]
-
~800-850 cm⁻¹ : C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), phenethylamines typically undergo characteristic fragmentation. The primary cleavage occurs at the benzylic position (alpha-beta to the ring), leading to a prominent iminium ion.
-
Expected Base Peak : Cleavage between the alpha and beta carbons of the side chain would yield a fragment with m/z corresponding to [CH(CH₃)NH₂]⁺. However, the most common fragmentation for phenethylamines is the cleavage of the bond between the alpha and beta carbon atoms, resulting in a characteristic iminium ion. For 1-(4-Ethylphenyl)ethanamine, the major fragment would likely be from the loss of the ethylphenyl group, though fragmentation patterns can be complex.[13][15][16]
-
Analytical Workflow: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds like phenethylamine derivatives.[16]
Caption: Standard workflow for GC-MS identification.
Step-by-Step GC-MS Methodology:
-
Sample Preparation : Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent like methanol. For quantitative analysis, an internal standard should be added.[17]
-
Instrumentation : Utilize a gas chromatograph equipped with a mass selective detector (MSD).[17]
-
GC Conditions :
-
Column : HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[17]
-
Injector : Split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program : Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[16]
-
Source Temperature : 230°C.
-
Scan Range : 40-400 amu.
-
-
Data Analysis : The resulting total ion chromatogram will show a peak at a specific retention time. The mass spectrum of this peak should be compared against a reference library or a previously run standard to confirm the identity of 1-(4-Ethylphenyl)ethanamine.
This self-validating system ensures that identification is based on two independent parameters: retention time and the mass fragmentation pattern.
Chemical Reactivity, Stability, and Safety
Reactivity and Stability
-
Stability : The compound is stable under normal storage conditions.[3]
-
Incompatibilities : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][18]
-
Hazardous Decomposition : Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[18]
-
Hazardous Polymerization : Hazardous polymerization does not occur.[3]
Safety and Handling
As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable.
-
Health Hazards :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection : Use a NIOSH/MSHA-approved respirator if dust is generated or ventilation is inadequate.
-
-
Handling and Storage :
-
First Aid Measures :
-
Eyes : Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[4]
-
Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[4][6]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen.[6]
-
Conclusion
1-(4-Ethylphenyl)ethanamine hydrochloride is a compound with well-defined chemical properties that make it a valuable intermediate in research and development. Its characterization relies on standard spectroscopic and chromatographic techniques, particularly GC-MS for definitive identification. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with this chemical entity.
References
- Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 2-(4-Nitrophenyl)ethylamine hydrochloride.
- Enamine. (n.d.). SAFETY DATA SHEET.
- Cayman Chemical. (2025, July 10). Safety Data Sheet.
- Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra.
- Matrix Scientific. (n.d.). 1-(4-Ethylphenyl)ethanamine hydrochloride.
- DEA Office of Forensic Sciences. (2022, December 7). Validated Quantitative Methods.
- The Royal Society of Chemistry. (n.d.). Supporting Information for.
- Wikipedia. (n.d.). Phenethylamine.
- PubChem. (n.d.). 1-(4-Methylphenyl)ethanamine, hcl.
- PMC. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives.
- Google Patents. (2015, October 15). WO 2015/155664 Al.
- Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
- Sigma-Aldrich. (n.d.). 1-(4-Ethylphenyl)ethanamine hydrochloride AldrichCPR.
- NIST WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)-.
- Chemsrc. (2025, August 23). Ethylamine hydrochloride.
- Trinity College Dublin. (n.d.). ethylamino)-.
- Request PDF. (2025, August 7). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
- National Criminal Justice Reference Service. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB.
- ResearchGate. (n.d.). Review: Synthetic Methods for Amphetamine.
- NIST WebBook. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride.
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- ResearchGate. (n.d.). 1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl.
- PubChem. (n.d.). 1-(4-Ethylphenyl)ethanol.
- USP-NF. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.
- Cayman Chemical. (n.d.). α-ethyl 2C-D (hydrochloride).
- ResearchGate. (n.d.). DRUGS IDENTIFICATION AND CHARACTERIZATION.
- ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3).
- United Chemical Technologies. (n.d.). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.
- United Chemical Technologies. (n.d.). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.
- ChemicalBook. (n.d.). Ethylamine hydrochloride(557-66-4) IR Spectrum.
- PubChem. (n.d.). 1-(4-Chloro-2-ethylphenyl)ethanamine.
- ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl.
- PubChem. (n.d.). 4-Ethylphenethylamine.
- Sigma-Aldrich. (n.d.). [4-(2-furyl)phenyl]amine hydrochloride.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 147116-33-4 Cas No. | 1-(4-Ethylphenyl)ethanamine hydrochloride | Matrix Scientific [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. drugfuture.com [drugfuture.com]
- 6. fishersci.fr [fishersci.fr]
- 7. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 8. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ojp.gov [ojp.gov]
- 16. mdpi.com [mdpi.com]
- 17. dea.gov [dea.gov]
- 18. fishersci.com [fishersci.com]
- 19. enamine.enamine.net [enamine.enamine.net]
